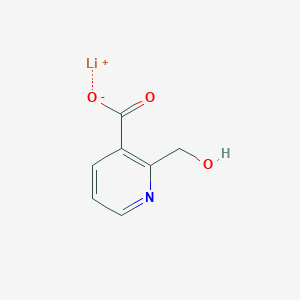
Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate” is a chemical compound. It is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are known for their varied biological and clinical applications .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The structures of the synthesized compounds can be confirmed by Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and proton nuclear magnetic resonance (^1H-NMR) .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FTIR, MS, and ^1H-NMR . These techniques provide information about the functional groups, molecular weight, and hydrogen atom environments in the molecule, respectively.Chemical Reactions Analysis
The chemical reactions of thiophene derivatives depend on the substituents attached to the thiophene ring. For example, the reactivity of enaminones, a class of compounds that can be used to synthesize thiophene derivatives, depends on the nucleophilicity of enamines and the electrophilicity of enones .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of thiophene derivatives, such as Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, provides key insights into the chemical properties and synthetic methodologies applicable to Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate. Innovative synthetic routes for thiophene-based compounds offer potential for the development of new materials and therapeutic agents (W. Shaojie, 2010).
Antimicrobial and Antioxidant Activities
Thiophene derivatives have been evaluated for their antimicrobial and antioxidant activities, suggesting a potential area of application for this compound in developing new antimicrobial agents. For example, a study on the antimicrobial screening of synthesized thiophene compounds exhibited promising activities, highlighting the therapeutic potential of thiophene-based molecules (A. Abu‐Hashem et al., 2011).
Organic Electronics and Photovoltaic Applications
Research on thiophene-substituted compounds, such as the development of semiconducting polymers for organic photovoltaic cells, presents an application domain for this compound in electronics. A study on poly{4,8-bis((2-ethylhexyl)thieno[3,2-b]thiophene)-benzo[1,2-b:4,5-b′]dithiophene-alt-2-ethylhexyl-4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate} demonstrates the utility of thiophene derivatives in creating materials with desirable electronic properties (Ji-hoon Kim et al., 2014).
Enzymatic and Catalytic Applications
The kinetic resolution of compounds like Ethyl 1,4-benzodioxan-2-carboxylate, utilizing enzymatic reactions, points to another research application for this compound in catalysis and biocatalysis, aiming at the efficient production of enantiomerically pure substances (S. Kasture et al., 2005).
Future Directions
Thiophene derivatives, including “Ethyl 2-(4-(ethylsulfonyl)benzamido)thiophene-3-carboxylate”, have potential applications in the pharmaceutical field due to their varied biological and clinical applications . Future research could focus on exploring these applications further and developing more efficient synthesis methods for these compounds .
Properties
IUPAC Name |
ethyl 2-[(4-ethylsulfonylbenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-3-22-16(19)13-9-10-23-15(13)17-14(18)11-5-7-12(8-6-11)24(20,21)4-2/h5-10H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVZKTIQFQKZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
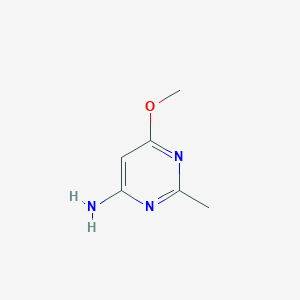
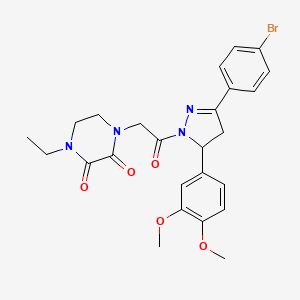
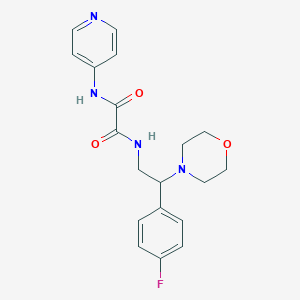
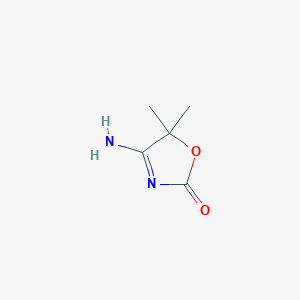
![N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2875608.png)
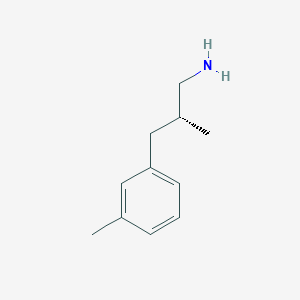
![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2875613.png)
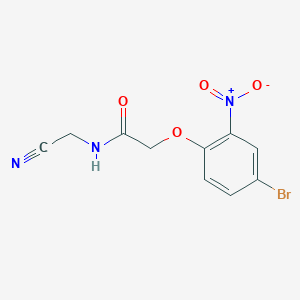
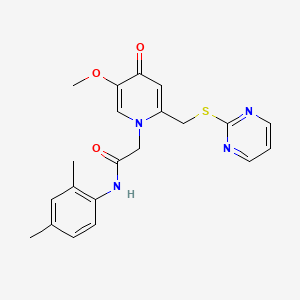

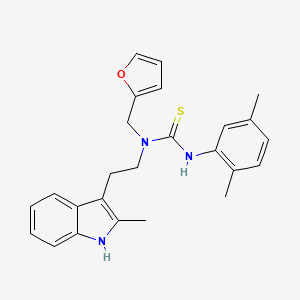
![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2875620.png)

